molecular formula C11H8N2O3 B1293719 Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid CAS No. 54744-67-1

Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid

Cat. No. B1293719
CAS RN: 54744-67-1
M. Wt: 216.19 g/mol
InChI Key: DQGDHSNPSSYJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C11H8N2O3 and a molecular weight of 216.2 .


Synthesis Analysis

The compound can be synthesized from the corresponding polyfunctional 2-oxindoles . The synthesis involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . A chemoselective reduction of the nitrile group in the presence of an amide is also possible . The obtained cyano(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is used in the decarboxylation step without additional purification .


Molecular Structure Analysis

The molecular structure of “Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid” is based on the 2,3-dihydroindole skeleton, with a cyano group and a 2-oxo group attached to the indole ring .


Chemical Reactions Analysis

The compound can undergo decarboxylation, a chemical reaction that removes a carboxyl group and releases carbon dioxide . This reaction is part of the synthesis process of the compound .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C11H8N2O3 and a molecular weight of 216.2 . More detailed physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Anti-Cancer Activity

The compound has shown potential in inhibiting the growth of neuroglioma cells , a type of aggressive cancer in the central nervous system . It has been found to significantly inhibit the proliferation of H4 cells and suppress cell migration . Moreover, it has been observed to increase cell cycle arrest and induce apoptosis .

Anti-Melanoma Activity

The compound has been isolated from the plant Selaginella pulvinata and has shown potent inhibitory activity against melanoma cell proliferation through increasing apoptosis .

Drug Design

Spiroindole and spirooxindole scaffolds, which are related to the compound, are very important in drug design processes . They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body .

Synthesis of Organophosphorus Compounds

The compound has been used in the synthesis of novel organophosphorus compounds via reaction with acetylenic diesters and triphenylphosphine or triphenyl phosphite . These organophosphorus compounds have wide applications in chemistry, medicine, materials science, and agriculture .

Electro-Organic Synthesis

The compound has been used in electro-organic synthesis, demonstrating that its condensation reaction is relatively easy to handle and practically applicable under electro-organic synthesis conditions .

Synthesis of Spiroindole and Spirooxindole Scaffolds

The compound has been used in the synthesis of spiroindole and spirooxindole scaffolds . These scaffolds are known as the central skeletons of many alkaloids with potential pharmaceutical activity .

Future Directions

The synthetic strategy used to produce “Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid” can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties . This suggests potential future directions in neuroprotective drug development .

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This broad-spectrum binding capability suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

A related compound, (s)-(–)-n-[2-(3-hydroxy-2-oxo-2,3-dihydro-1h-indol-3-yl)-ethyl]-acetamide (sna), has been shown to inhibit cell proliferation and induce apoptosis in neuroglioma cells . This suggests that Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid might interact with its targets in a way that influences cell growth and survival.

Pharmacokinetics

The compound’s lipophilicity and water solubility, which can influence its bioavailability, have been reported .

Result of Action

The related compound sna has been shown to inhibit cell proliferation, suppress cell migration, induce cell cycle arrest, and trigger apoptosis in neuroglioma cells . This suggests that Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid might have similar effects.

properties

IUPAC Name

2-cyano-2-(2-oxo-1,3-dihydroindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c12-5-7(11(15)16)9-6-3-1-2-4-8(6)13-10(9)14/h1-4,7,9H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGDHSNPSSYJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70970069
Record name Cyano(2-hydroxy-3H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid

CAS RN

54744-67-1
Record name α-Cyano-2,3-dihydro-2-oxo-1H-indole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54744-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-acetic acid, 2,3-dihydro-alpha-cyano-2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054744671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyano(2-hydroxy-3H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid
Reactant of Route 2
Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid
Reactant of Route 3
Reactant of Route 3
Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid
Reactant of Route 4
Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid
Reactant of Route 5
Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid
Reactant of Route 6
Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.